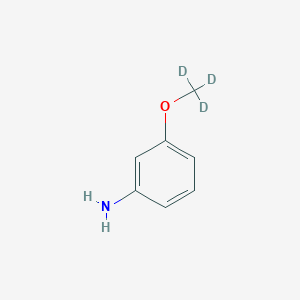
3-(Methoxy-d3)-aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxy-d3)-aniline is a deuterated derivative of aniline, where the methoxy group is labeled with deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-aniline typically involves the introduction of a deuterated methoxy group into the aniline structure. One common method is the methylation of 3-hydroxyaniline using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-(Methoxy-d3)-aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
科学的研究の応用
3-(Methoxy-d3)-aniline is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In metabolic studies to understand the biotransformation of aniline derivatives.
Medicine: As a reference standard in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: In the development of new materials and chemicals with specific isotopic labeling for enhanced properties.
作用機序
The mechanism of action of 3-(Methoxy-d3)-aniline involves its interaction with various molecular targets and pathways. The deuterium labeling can influence the rate of metabolic reactions, providing insights into the kinetic isotope effects. The compound can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the role of specific enzymes in metabolic pathways.
類似化合物との比較
Similar Compounds
3-Methoxyaniline: The non-deuterated analog of 3-(Methoxy-d3)-aniline.
4-Methoxyaniline: An isomer with the methoxy group at the para position.
2-Methoxyaniline: An isomer with the methoxy group at the ortho position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The presence of deuterium can alter the physical and chemical properties of the compound, making it a valuable tool in research applications where isotopic effects are significant.
特性
分子式 |
C7H9NO |
|---|---|
分子量 |
126.17 g/mol |
IUPAC名 |
3-(trideuteriomethoxy)aniline |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3/i1D3 |
InChIキー |
NCBZRJODKRCREW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)N |
正規SMILES |
COC1=CC=CC(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















